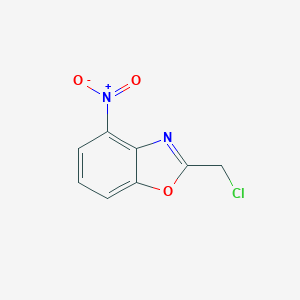
2-(Chloromethyl)-4-nitro-1,3-benzoxazole
Descripción general
Descripción
Compounds like “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles . Benzoxazoles are aromatic compounds containing a benzene fused to an oxazole ring. Oxazole is a five-membered aromatic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of benzoxazoles often involves the cyclodehydration of 2-aminophenols or the condensation of o-aminophenols with carboxylic acids . The exact synthesis process for “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” would depend on the specific reactants and conditions.Molecular Structure Analysis
Benzoxazoles have a planar structure due to the conjugation of the benzene ring with the oxazole ring. The exact molecular structure of “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Benzoxazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reactions with organometallic reagents . The specific reactions of “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” would depend on the reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various analytical techniques .Aplicaciones Científicas De Investigación
Antitumor Agents Targeting DNA Topoisomerases
Research has identified derivatives of benzoxazoles as promising candidates for antitumor agents, particularly targeting human DNA topoisomerases (hTopo I and hTopo IIα). Compounds derived from the benzoxazole scaffold showed potential in inhibiting hTopo IIα, an important target for cancer treatment due to its role in DNA replication and cell division. For instance, certain nitro-substituted benzoxazoles have been synthesized and evaluated for their activity against hTopo IIα, showing more activity than the reference drug etoposide in some cases. These findings highlight the benzoxazole derivatives' potential in anticancer drug development (Karatas et al., 2021).
Precursors for Heterocyclic Compounds Synthesis
Benzoxazoles, including those with chloromethyl and nitro groups, serve as important intermediates in the synthesis of various heterocyclic compounds. These compounds have been explored for their potential in creating new molecules with varied pharmacological activities. The synthesis of such derivatives often involves novel methodologies, including microwave irradiation, to improve efficiency and yield. The versatility of benzoxazole derivatives in chemical syntheses underscores their value in medicinal chemistry and drug discovery processes (Khodot & Rakitin, 2022).
Antimicrobial and Antitubercular Activities
Several studies have reported on the antimicrobial and antitubercular activities of benzoxazole derivatives. These compounds, including nitro-substituted variants, have been synthesized and tested against a range of bacterial and fungal pathogens. Notably, some benzoxazole derivatives exhibited significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, highlighting their potential as novel antimycobacterial agents. The investigation into the antimicrobial properties of these compounds contributes to the search for new therapeutic options for infectious diseases (Kočí et al., 2002).
Molecular Docking and Drug Design
The application of molecular docking and simulation studies to benzoxazole derivatives has provided insights into their mechanism of action, particularly in inhibiting enzymes like DNA topoisomerases. These computational studies help in understanding how these compounds interact at the molecular level with their biological targets, aiding in the rational design of more effective and selective drugs. Such research is crucial in drug development, allowing for the optimization of lead compounds with improved efficacy and safety profiles (Ertan-Bolelli et al., 2016).
Safety And Hazards
Direcciones Futuras
The future directions for research on a compound like “2-(Chloromethyl)-4-nitro-1,3-benzoxazole” could include further studies on its synthesis, properties, and potential applications. For example, benzoxazoles have been studied for their potential use in medicinal chemistry, and future research could explore this further .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3/c9-4-7-10-8-5(11(12)13)2-1-3-6(8)14-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWKRGSOUYVHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433777 | |
| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
CAS RN |
143708-26-3 | |
| Record name | 2-(Chloromethyl)-4-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)







![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)